molecular formula C10H19FN2O2 B3249661 Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate CAS No. 1955555-01-7

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate

Cat. No.: B3249661
CAS No.: 1955555-01-7
M. Wt: 218.27
InChI Key: QHVIBSNJHHGNCZ-SFYZADRCSA-N
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Description

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butyl group, an amino group, and a fluorine atom attached to a piperidine ring. The stereochemistry of the compound, denoted by (3R,5S), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the asymmetric synthesis, which ensures the desired stereochemistry. The process may involve the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may employ large-scale reactors and continuous flow systems to enhance efficiency. The use of biocatalysts, such as carbonyl reductases, can be advantageous due to their high specificity and mild reaction conditions. These biocatalysts can be immobilized on solid supports to facilitate reuse and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the carboxylate moiety can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions, often in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imines, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate is unique due to the presence of both an amino group and a fluorine atom on the piperidine ring. This combination imparts distinct chemical properties, such as enhanced binding affinity and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVIBSNJHHGNCZ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955555-01-7
Record name rac-tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
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Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
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Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
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Reactant of Route 6
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